molecular formula C16H13ClO B14742682 (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one CAS No. 6318-76-9

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

Cat. No.: B14742682
CAS No.: 6318-76-9
M. Wt: 256.72 g/mol
InChI Key: OHUPHNWMLWIYGY-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Ethanol or methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and medicinal chemistry.

Medicine

The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural features make it valuable for various applications.

Mechanism of Action

The mechanism of action of (Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorophenyl)-2-propenoic acid ethyl ester
  • (Z)-3-(4-chlorophenyl)-2-propenoic acid
  • (Z)-3-(4-chlorophenyl)-2-propenoate

Uniqueness

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6318-76-9

Molecular Formula

C16H13ClO

Molecular Weight

256.72 g/mol

IUPAC Name

(Z)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one

InChI

InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11+

InChI Key

OHUPHNWMLWIYGY-LFIBNONCSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C2=CC=CC=C2

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.